

Stereochemistry of (-)-Cadin-4,10(15)-dien-11-oic Acid: A Technical Overview

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Compound of Interest

Compound Name: (-)-Cadin-4,10(15)-dien-11-oic acid

Cat. No.: B13448266

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid belonging to the cadinane class of natural products. The cadinane skeleton is characterized by a bicyclo[4.4.0]decane (decalin) ring system. The stereochemistry of these molecules is of critical importance as it dictates their three-dimensional structure and, consequently, their biological activity. This document aims to provide a comprehensive technical guide on the stereochemistry of **(-)-Cadin-4,10(15)-dien-11-oic acid**. However, a thorough search of the scientific literature and chemical databases reveals a significant lack of detailed public information regarding the specific stereochemical assignment of this particular compound. While its chemical formula ($C_{15}H_{22}O_2$) and CAS number (1124353-23-6) are known, primary research articles detailing its isolation, structural elucidation, and absolute configuration are not readily available.

This guide will, therefore, focus on the general principles of cadinane stereochemistry and the experimental methodologies typically employed to determine it, which would be applicable to **(-)-Cadin-4,10(15)-dien-11-oic acid**.

General Stereochemistry of the Cadinane Skeleton

The cadinane skeleton contains several chiral centers, leading to a variety of possible stereoisomers. The key stereochemical features of a cadinane sesquiterpenoid like **(-)-Cadin-4,10(15)-dien-11-oic acid** are:

- Ring Junction: The fusion of the two six-membered rings can be either cis or trans.
- Substituent Orientation: The substituents on the decalin ring system (e.g., the isopropyl group and the carboxylic acid-bearing side chain) have specific spatial orientations (axial or equatorial, α or β).

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in an (R) or (S) assignment. The overall optical activity of the molecule (dextrorotatory (+) or levorotatory (-)) is determined by the sum of the contributions of all chiral centers. The designation "(-)" in **(-)-Cadin-4,10(15)-dien-11-oic acid** indicates that it rotates plane-polarized light to the left.

Data Presentation

Due to the absence of specific experimental data for **(-)-Cadin-4,10(15)-dien-11-oic acid** in the public domain, a table of quantitative data cannot be provided. Typically, such a table would include:

Parameter	Value	Method of Determination	Reference
Specific Rotation	$[\alpha]DT = \text{value (c, solvent)}$	Polarimetry	
NMR Data	^1H and ^{13}C chemical shifts (δ), coupling constants (J)	NMR Spectroscopy	
Crystallographic Data	Space group, unit cell dimensions, atomic coordinates	X-ray Crystallography	
Circular Dichroism	$\Delta\epsilon$ (nm)	CD Spectroscopy	

Experimental Protocols for Stereochemical Determination

The determination of the absolute and relative stereochemistry of a natural product like **(-)-Cadin-4,10(15)-dien-11-oic acid** involves a combination of spectroscopic and chiroptical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Methodology: High-resolution 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted on a purified sample dissolved in a suitable deuterated solvent.
- Application to Stereochemistry:
 - Coupling Constants (J-values): The magnitude of $^3\text{J}_{\text{HH}}$ coupling constants obtained from the ^1H NMR spectrum provides information about the dihedral angles between adjacent protons, which helps in determining the relative stereochemistry of substituents on the ring system.
 - Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments reveal through-space proximity of protons. The presence of NOE correlations between specific protons can establish their relative stereochemistry (e.g., whether they are on the same face or opposite faces of the ring).

2. X-ray Crystallography

- Methodology: This technique requires the compound to be in a crystalline form. A single crystal is irradiated with X-rays, and the diffraction pattern is analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
- Application to Stereochemistry: X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry of a molecule. The absolute configuration can be determined using anomalous dispersion effects if a heavy atom is present in the structure or by derivatization with a chiral reagent of known absolute configuration.

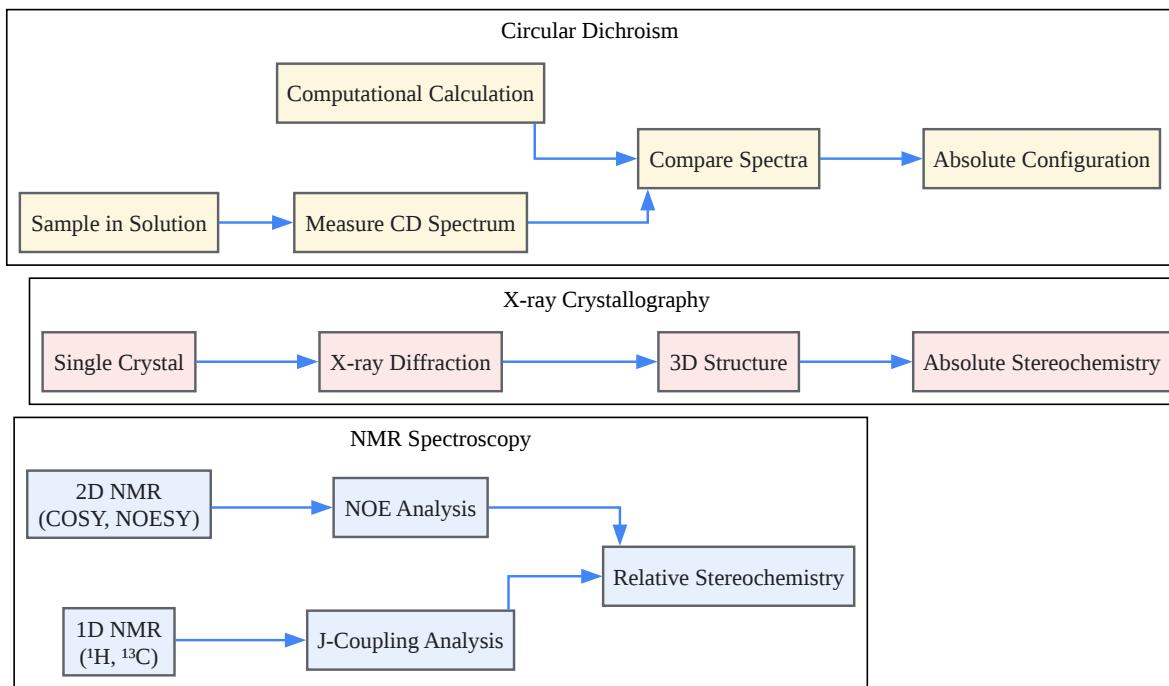
3. Chiroptical Methods

- Optical Rotation:

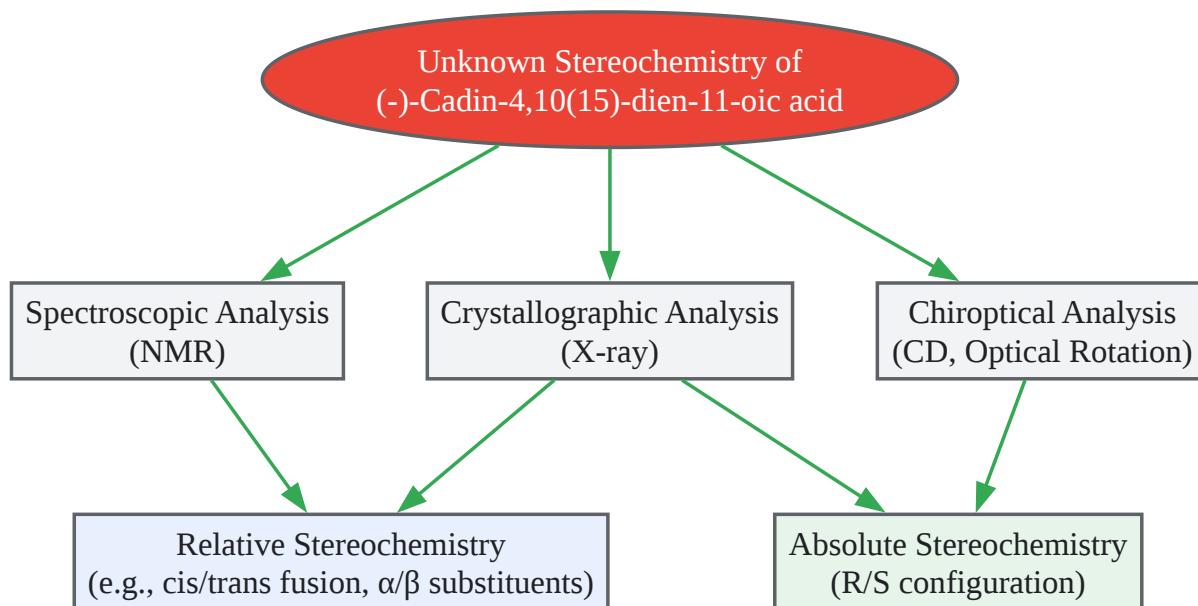
- Methodology: The specific rotation $[\alpha]D$ is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration, path length, temperature, and wavelength.
- Application to Stereochemistry: While the sign of rotation (-) indicates the overall optical activity, it does not directly provide the absolute configuration of individual chiral centers. It is primarily used to characterize a chiral molecule and to compare with known compounds.
- Circular Dichroism (CD) Spectroscopy:
 - Methodology: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.
 - Application to Stereochemistry: The resulting CD spectrum is highly sensitive to the stereochemical environment of chromophores within the molecule. By comparing the experimental CD spectrum with theoretically calculated spectra for different possible stereoisomers (using computational methods like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can often be assigned.

Visualization of Methodologies

The following diagrams illustrate the typical workflows for stereochemical determination.

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Caption: General experimental workflows for stereochemical determination.

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